5-fluoro-3-hydroxypyridine-2-carboxylic acid
Description
5-fluoro-3-hydroxypyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the pyridine ring
Properties
IUPAC Name |
5-fluoro-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRAGIOYMYKZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-hydroxypyridine-2-carboxylic acid typically involves the fluorination of a pyridine derivative. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-3-pyridinecarboxaldehyde, while reduction of the carboxylic acid group can produce 5-fluoro-3-hydroxypyridine-2-methanol.
Scientific Research Applications
5-fluoro-3-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-fluoro-3-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-hydroxypyridine: Similar structure but lacks the carboxylic acid group.
3-hydroxypyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom.
5-chloro-3-hydroxypyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
5-fluoro-3-hydroxypyridine-2-carboxylic acid is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong hydrogen bonds, making it valuable for various applications in research and industry.
Biological Activity
5-Fluoro-3-hydroxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.
This compound has the molecular formula C6H4FNO3 and is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring. This unique structure contributes to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. The compound exhibits cytotoxicity that varies with structural modifications.
Case Study: A549 Cell Line
In vitro tests using the A549 human lung adenocarcinoma cell line demonstrated that this compound significantly reduced cell viability. The compound's activity was compared to standard chemotherapeutics like cisplatin. The results indicated that:
- Cytotoxicity : The compound reduced A549 viability to approximately 63.4% at a concentration of 100 µM, showcasing significant anticancer activity (p < 0.05) compared to untreated controls.
- Structure-Activity Relationship : Variants of the compound with additional substituents, such as 3,5-dichloro groups, enhanced its anticancer properties, reducing cell viability further to 21.2% (p < 0.001) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant bacterial strains.
Antimicrobial Testing
The compound was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated:
- Inhibition of Growth : The compound demonstrated selective antimicrobial activity, inhibiting growth in resistant strains with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
- Comparative Efficacy : Its effectiveness was notably higher than many traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anticancer | Reduced A549 cell viability to 63.4% (100 µM); enhanced activity with structural modifications (e.g., 21.2% viability with 3,5-dichloro substitution). |
| Antimicrobial | Effective against MRSA; MIC values indicate strong inhibition against multidrug-resistant strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
